molecular formula C11H16BrN3O2 B1383236 tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1936429-06-9

tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B1383236
CAS No.: 1936429-06-9
M. Wt: 302.17 g/mol
InChI Key: CJOZZZFCHFPLJL-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is a chemical compound with the molecular formula C11H16BrN3O2 and a molecular weight of 302.17 g/mol . It is a brominated derivative of pyrazolo[4,3-c]pyridine, which is a heterocyclic aromatic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common synthetic route is the bromination of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate . The reaction conditions for bromination usually require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the bromine atom to a more oxidized state.

  • Reduction: : Reducing the bromine atom to a lower oxidation state.

  • Substitution: : Replacing the bromine atom with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alkyl halides .

Major Products Formed

The major products formed from these reactions include:

  • Oxidation: : Bromine can be converted to bromate or bromide ions.

  • Reduction: : Bromine can be reduced to hydrogen bromide (HBr) or elemental bromine (Br2).

  • Substitution: : The bromine atom can be replaced by other functional groups, leading to a variety of substituted pyrazolo[4,3-c]pyridines.

Scientific Research Applications

Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is used in various scientific research applications, including:

  • Chemistry: : As an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studying the biological activity of pyrazolo[4,3-c]pyridine derivatives in various biological systems.

  • Medicine: : Developing pharmaceuticals that target specific diseases or conditions.

  • Industry: : Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. The specific molecular targets and pathways would depend on the context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: can be compared with other similar compounds, such as tert-butyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate and tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate . These compounds differ in the halogen atom present (bromine vs. iodine) and the degree of substitution on the pyrazolo[4,3-c]pyridine ring. The presence of different halogens can affect the reactivity and biological activity of these compounds.

Conclusion

This compound: is a versatile compound with applications in various fields of science and industry. Its synthesis, reactions, and applications make it an important intermediate in the development of new chemical entities and pharmaceuticals.

Properties

IUPAC Name

tert-butyl 3-bromo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZZZFCHFPLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114940
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936429-06-9
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1936429-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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